

Replicating Key Findings of Creatine Nitrate Studies: A Comparative Guide

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Compound of Interest		
Compound Name:	Creatine Nitrate	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **creatine nitrate** and creatine monohydrate, focusing on key findings from scientific literature. The information is intended to assist researchers and professionals in drug development in understanding the current state of research on **creatine nitrate**.

Comparison of Physicochemical and Pharmacokinetic Properties

The following table summarizes the key physicochemical and pharmacokinetic properties of **creatine nitrate** in comparison to the well-established creatine monohydrate. It is important to note that while creatine monohydrate has been extensively studied, quantitative data for **creatine nitrate**, particularly regarding its solubility and oral bioavailability, is less established in peer-reviewed literature. Claims of higher solubility for **creatine nitrate** are common in commercial literature but often lack specific, scientifically validated measurements.



Property	Creatine Nitrate	Creatine Monohydrate	Supporting Evidence
Water Solubility	Higher than creatine monohydrate (often cited as 10 times more soluble, but specific g/L values from peer-reviewed studies are limited).	Approximately 14 g/L at 20°C.	Claims of enhanced solubility for creatine nitrate are widespread, suggesting potentially better dissolution in aqueous solutions. Creatine monohydrate's solubility is well-documented in scientific literature.
Oral Bioavailability	Potentially higher than creatine monohydrate due to increased solubility, though specific percentage values are not well-documented in research.	Highly bioavailable, with uptake into the bloodstream being very efficient.	The enhanced solubility of creatine nitrate is theorized to lead to better absorption. Creatine monohydrate is considered the gold standard for bioavailability among creatine forms.

Comparison of Performance and Safety Findings

The primary study directly comparing **creatine nitrate** to creatine monohydrate was conducted by Galvan et al. (2016). This research involved both acute and chronic supplementation protocols to assess safety and efficacy. The findings from this key study, along with other relevant research, are summarized below.



Finding	Creatine Nitrate	Creatine Monohydrate	Supporting Evidence
Strength & Power	A high dose of creatine nitrate (CrN-High) showed a significant increase in bench press lifting volume compared to placebo. Performance benefits were found to be similar to 3g of creatine monohydrate.	Significantly increased several strength parameters. No significant difference in lifting volume was observed between the creatine monohydrate and creatine nitrate groups in one study.	The study by Galvan et al. (2016) indicated that a high dose of creatine nitrate was effective in improving bench press volume, and its overall performance benefits were comparable to creatine monohydrate.
Safety	Well-tolerated at doses up to 3g per day. No significant changes in blood markers or hemodynamic function were observed in acute or chronic studies. Some minimal side effects like dizziness were reported but were also present in the placebo group.	Generally considered safe with a long history of research. Potential for gastrointestinal distress at high doses.	Both acute and 28-day studies have indicated that creatine nitrate is safe for consumption within the studied dosages.

Experimental Protocols

Galvan et al. (2016): Acute and chronic safety and efficacy of dose-dependent creatine nitrate supplementation and exercise performance

This study was pivotal in directly comparing **creatine nitrate** to creatine monohydrate. It consisted of two main parts: an acute supplementation study and a chronic supplementation



study.

Study 1: Acute Supplementation

- Objective: To assess the immediate safety of different doses of **creatine nitrate**.
- Participants: Thirteen healthy and recreationally active men.
- Methodology: A randomized, double-blind, crossover design was employed. Participants ingested one of the following supplements on separate occasions:
 - Placebo
 - Creatine Monohydrate (CrM)
 - Creatine Nitrate Low Dose (CrN-Low)
 - Creatine Nitrate High Dose (CrN-High)
- Measurements: Heart rate, blood pressure, and various blood markers were measured at baseline and at regular intervals for 5 hours post-ingestion.

Study 2: Chronic Supplementation

- Objective: To evaluate the long-term safety and performance effects of **creatine nitrate**.
- Participants: Forty-eight healthy and recreationally active males.
- Methodology: A randomized, double-blind, parallel-group design was used over a 28-day period. Participants were assigned to one of the four supplement groups as in the acute study. The supplementation protocol included a 7-day loading phase. All participants followed a standardized resistance training program.
- Measurements:
 - Performance: Bench press lifting volume, peak and average power (assessed using Tendo™ Power Analyzer), and Wingate test for anaerobic power.



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Safety: Blood and urine markers were assessed for safety.

Signaling Pathways and Experimental Workflows

The ergogenic effects of **creatine nitrate** are hypothesized to stem from the combined actions of creatine and nitrate. Creatine is known to influence the mTOR pathway, which is crucial for muscle protein synthesis, while nitrate serves as a precursor to nitric oxide (NO), a key signaling molecule in vasodilation and metabolic regulation.

Proposed Synergistic Signaling Pathway of Creatine Nitrate

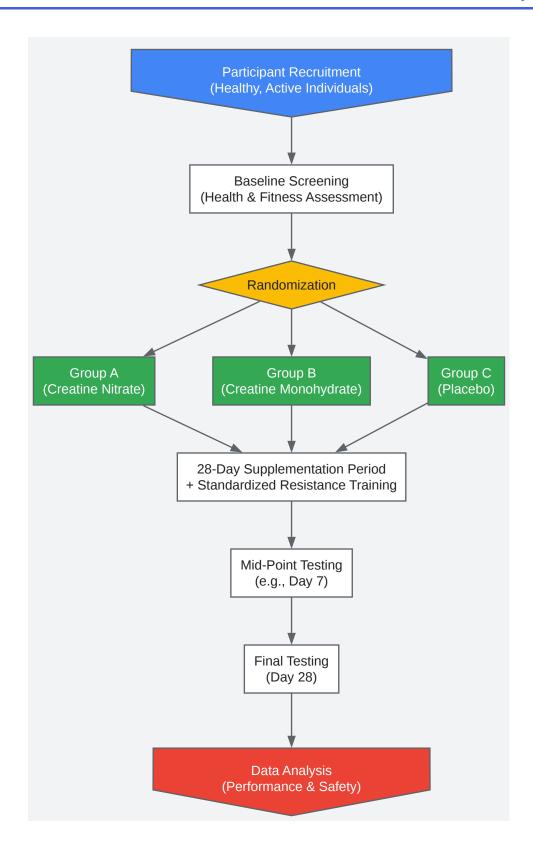


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Caption: Proposed mechanism of **creatine nitrate** on athletic performance.

Experimental Workflow for a Chronic Supplementation Study





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Caption: Workflow of a typical chronic supplementation study.







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